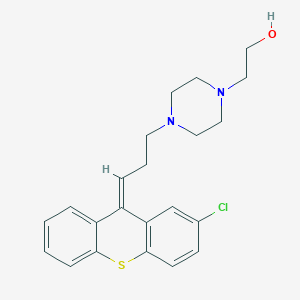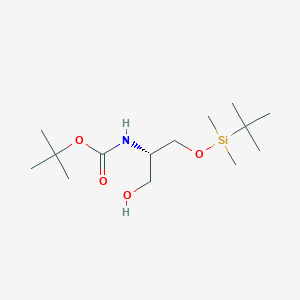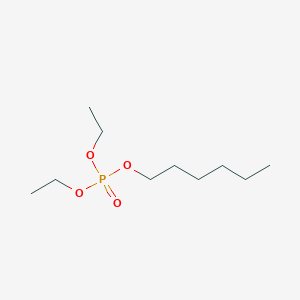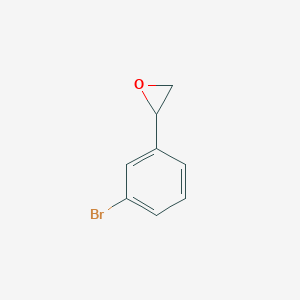
ズクロペンチキソール
概要
説明
Zuclopenthixol, also known as zuclopentixol, is a medication primarily used to treat schizophrenia and other psychoses. It belongs to the class of typical antipsychotics and is chemically classified as a thioxanthene. Zuclopenthixol is the cis-isomer of clopenthixol and was introduced in 1978 . It functions as an antagonist at dopamine receptors, specifically D1 and D2 receptors, and also has high affinity for alpha1-adrenergic and 5-HT2 receptors .
科学的研究の応用
ズクロペンチキソールは、次のような幅広い科学研究において応用されています。
化学: チオキサンテン化学とその誘導体の研究におけるモデル化合物として使用されます。
生物学: ズクロペンチキソールは、ドーパミン受容体の機能とシグナル伝達経路に関する研究で使用されます。
医学: 統合失調症やその他の精神病の治療における治療効果について広く研究されています。
作用機序
ズクロペンチキソールは、脳内のドーパミン受容体を遮断することによって抗精神病効果を発揮します。具体的には、気分、行動、認知の調節に関与するD1およびD2ドーパミン受容体のアンタゴニストとして作用します。 さらに、ズクロペンチキソールはアルファ1アドレナリン受容体と5-HT2受容体にも高い親和性を示し、その全体的な薬理学的プロファイルに貢献しています .
6. 類似の化合物との比較
ズクロペンチキソールは、クロペンチキソールなどの他のチオキサンテン系神経遮断薬に似ています。
クロペンチキソール: ズクロペンチキソールが由来する親化合物。
フルペンチキソール: 同様の抗精神病作用を有する別のチオキサンテン誘導体。
クロルプロチキセン: 同様の作用機序を持つ関連化合物。
独自性: ズクロペンチキソールは、特定の受容体結合プロファイルと、長時間作用型の注射用ズクロペンチキソールデカン酸塩や短時間作用型の注射用ズクロペンチキソール酢酸塩など、さまざまな製剤に製剤化できる点でユニークです .
生化学分析
Biochemical Properties
Zuclopenthixol interacts with several biomolecules, including 5-hydroxytryptamine receptor 2A, D (1B) dopamine receptor, D (2) dopamine receptor, D (1A) dopamine receptor, and alpha-1A adrenergic receptor . It acts as an antagonist at these receptors, thereby influencing biochemical reactions within the body .
Cellular Effects
Zuclopenthixol’s antagonistic action on dopamine receptors influences various cellular processes. By blocking dopamine receptors, it can alter cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Zuclopenthixol are complex and depend on the context of the cell’s environment and the presence of other signaling molecules.
Molecular Mechanism
Zuclopenthixol exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . By binding to these receptors, it prevents dopamine from exerting its typical effects, leading to changes in downstream signaling pathways, potential enzyme inhibition or activation, and alterations in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Zuclopenthixol can vary with different dosages . At lower doses, it has been observed to decrease offensive behaviors without impairing motor activity. At higher doses, its anti-aggressive action was accompanied by a marked increase in immobility .
Metabolic Pathways
Zuclopenthixol is metabolized mainly by sulphoxidation, side chain N-dealkylation, and glucuronic acid conjugation . The metabolites resulting from these metabolic pathways are devoid of pharmacological activity . It is known that Zuclopenthixol is metabolized by Cytochrome P450 2D6 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zuclopenthixol involves several steps, starting with the preparation of the thioxanthene core. The key steps include:
Formation of the Thioxanthene Core: This involves the reaction of 2-chlorothioxanthone with an appropriate alkylating agent to form the thioxanthene structure.
Introduction of the Piperazine Ring: The thioxanthene core is then reacted with a piperazine derivative to introduce the piperazine ring.
Final Modifications:
Industrial Production Methods: Industrial production of zuclopenthixol typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. The final product is then purified using techniques such as recrystallization and chromatography to meet pharmacopeia standards .
化学反応の分析
ズクロペンチキソールは、次のようなさまざまな化学反応を受けます。
酸化: ズクロペンチキソールは、特にチオキサンテンコアの硫黄原子で、酸化反応を起こす可能性があります。
還元: 分子内の二重結合で還元反応が起こる可能性があります。
置換: 分子内の塩素原子や他の反応性部位で置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドやスルホンを形成する可能性があり、還元は還元されたチオキサンテン誘導体を形成する可能性があります .
類似化合物との比較
Zuclopenthixol is similar to other thioxanthene-based neuroleptics, such as:
Clopenthixol: The parent compound from which zuclopenthixol is derived.
Flupenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with a similar mechanism of action.
Uniqueness: Zuclopenthixol is unique in its specific receptor binding profile and its ability to be formulated in different preparations, such as zuclopenthixol decanoate for long-acting injections and zuclopenthixol acetate for short-acting injections .
特性
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIAZLQTJBIFN-DVZOWYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048233 | |
| Record name | Zuclopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zuclopenthixol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slight, 2.60e-03 g/L | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zuclopenthixol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors. | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53772-83-1, 982-24-1 | |
| Record name | Zuclopenthixol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53772-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclopenthixol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zuclopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopenthixol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zuclopenthixol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCLOPENTHIXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zuclopenthixol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~50 | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zuclopenthixol exerts its antipsychotic effects primarily through antagonism of dopamine receptors, specifically the D1 and D2 subtypes. [, , ] This action helps regulate dopamine activity in the brain, which is believed to be dysregulated in conditions like schizophrenia.
A: While many antipsychotics primarily target D2 receptors, Zuclopenthixol exhibits mixed D1/D2 receptor antagonism. [] The clinical implications of this are not fully understood, but some research suggests it may contribute to a broader spectrum of action and potentially influence both positive and negative symptoms of schizophrenia.
A: Yes, in addition to dopamine receptors, Zuclopenthixol also interacts with other neurotransmitter systems, including alpha-adrenergic receptors. This interaction may contribute to some of its side effects, such as sedation and potential cardiovascular effects. [, ]
A: While the provided research papers don't delve into detailed spectroscopic analysis, they do mention the use of High-Performance Liquid Chromatography (HPLC) for determining Zuclopenthixol concentrations in serum. [, ] This suggests the application of analytical techniques for its characterization and quantification.
A: Zuclopenthixol exists in various formulations, including oral tablets, short-acting intramuscular injections (Zuclopenthixol acetate), and long-acting intramuscular injections (Zuclopenthixol decanoate). [, , ]
A: A study involving healthy volunteers indicated that taking Zuclopenthixol with food increased its bioavailability, likely by reducing presystemic clearance, but did not affect the absorption rate. []
A: Zuclopenthixol tablets are administered daily. The acetate formulation provides a short-acting effect (around 72 hours), while the decanoate formulation allows for administration every 2-4 weeks due to its prolonged release. [, , ]
A: Research shows significant fluctuations in serum Zuclopenthixol levels after intramuscular injections of Zuclopenthixol decanoate, with a peak around day 3 and a decline towards day 14. [] This fluctuation pattern highlights the importance of dosage and administration frequency.
A: Limited evidence from two older studies suggests Zuclopenthixol dihydrochloride might be more effective than placebo in alleviating schizophrenic symptoms, but the data is of low quality due to small sample sizes and potential bias. [] More robust studies are needed to confirm this finding.
A: Several studies have investigated Zuclopenthixol against other antipsychotic medications. For instance, in one study, Zuclopenthixol dihydrochloride was not found to be superior to haloperidol in controlling acute psychotic symptoms. [] Another study found a trend towards a faster onset of action with Zuclopenthixol compared to a haloperidol/levomepromazine combination in elderly patients with agitation. []
A: Yes, research suggests Zuclopenthixol might be beneficial in managing aggressive and disruptive behaviors in individuals with mental retardation. [, ] Studies indicated its efficacy in reducing aggressive outbursts and maintaining a lower rate of such behaviors over time.
A: Yes, some studies compared the efficacy of Zuclopenthixol acetate to other antipsychotics for managing acute psychotic agitation. One study found that intramuscular olanzapine was more effective than Zuclopenthixol acetate in reducing the need for restraint, while haloperidol showed comparable effects to both. []
A: Zuclopenthixol, like many typical antipsychotics, can cause extrapyramidal side effects (EPS), including tremors, muscle stiffness, and restlessness. [, , ] Sedation is also a common side effect, potentially due to its interaction with alpha-adrenergic receptors. [, ]
A: While rare, there have been case reports of serious adverse effects associated with Zuclopenthixol, including neuroleptic malignant syndrome (NMS) and blood dyscrasias like neutropenia and thrombocytopenia. [, ] These reports underscore the importance of careful monitoring and appropriate dosing.
A: Yes, Zuclopenthixol can interact with other medications, potentially leading to increased side effects or reduced efficacy. One case report highlighted a potential interaction between Zuclopenthixol and letrozole (an aromatase inhibitor used in breast cancer treatment), resulting in severe extrapyramidal symptoms. []
A: Yes, research suggests that concurrent use of Zuclopenthixol with tricyclic antidepressants (TCAs) like perphenazine might lead to increased serum concentrations of TCAs. [] This potential for interaction highlights the importance of careful medication management and monitoring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)









![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)


